molecular formula C16H29O4- B14291378 15-Methoxy-15-oxopentadecanoate CAS No. 116311-04-7

15-Methoxy-15-oxopentadecanoate

Cat. No.: B14291378
CAS No.: 116311-04-7
M. Wt: 285.40 g/mol
InChI Key: KWBXOAXXGSYUEH-UHFFFAOYSA-M
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Description

15-Methoxy-15-oxopentadecanoate, also known as pentadecanedioic acid monomethyl ester, is a chemical ester with the molecular formula C16H29O4 and a molecular weight of 285.40 g/mol . This compound is of significant interest in organic synthesis, particularly as a precursor or model substrate in the development of macrolactonization methodologies . Macrolactones, which are lactones containing large rings, are crucial structural motifs found in natural products, bioactive molecules, and are especially valued in the fragrance industry for their musk-like properties . Researchers utilize solid base catalysts, such as KF-La/γ-Al2O3, to achieve the cyclization of long-chain hydroxy esters into valuable macrocyclic compounds like cyclopentadecanolide, a sought-after macrolide musk . The structure of 15-Methoxy-15-oxopentadecanoate, featuring a terminal methoxy-oxo (methyl ester) group, makes it a relevant intermediate in studying these catalytic processes and exploring new routes for the efficient synthesis of high-value macrocyclic molecules . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

116311-04-7

Molecular Formula

C16H29O4-

Molecular Weight

285.40 g/mol

IUPAC Name

15-methoxy-15-oxopentadecanoate

InChI

InChI=1S/C16H30O4/c1-20-16(19)14-12-10-8-6-4-2-3-5-7-9-11-13-15(17)18/h2-14H2,1H3,(H,17,18)/p-1

InChI Key

KWBXOAXXGSYUEH-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 15 Methoxy 15 Oxopentadecanoate

De Novo Synthetic Routes for 15-Methoxy-15-oxopentadecanoate

De novo synthesis provides a way to construct the target molecule from simpler, more readily available precursors. These routes can be categorized as either linear or convergent.

Multi-Step Linear Synthesis Strategies

Linear synthesis involves the sequential modification of a starting material through a series of chemical reactions until the final product is formed. A hypothetical linear synthesis of 15-methoxy-15-oxopentadecanoate could start from a long-chain ω-halo fatty acid. For instance, 15-bromopentadecanoic acid could be a suitable starting material.

The synthesis could proceed as follows:

Protection of the Carboxylic Acid: The carboxylic acid group of 15-bromopentadecanoic acid would first be protected to prevent it from reacting in subsequent steps. A common protecting group for carboxylic acids is a methyl or ethyl ester.

Nitrile Substitution: The bromo group would then be displaced by a cyanide group, typically using a salt like sodium cyanide. This reaction introduces the 15th carbon atom.

Hydrolysis of the Nitrile: The nitrile group would then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Selective Esterification: Finally, the newly formed carboxylic acid would be selectively esterified to a methyl ester, while the protected carboxylic acid at the other end is deprotected. This selective esterification can be challenging and may require specific reaction conditions.

Convergent Synthesis Approaches

Convergent synthesis involves the separate synthesis of different fragments of the target molecule, which are then joined together in the final steps. This approach is often more efficient for complex molecules as it allows for the parallel construction of key intermediates.

For 15-methoxy-15-oxopentadecanoate, a convergent approach could involve:

Synthesis of Fragment A: A monofunctional C8 fragment with a terminal alkyne and a protected carboxylic acid at the other end.

Synthesis of Fragment B: A monofunctional C7 fragment with a terminal halide and a methyl ester group.

Coupling Reaction: The two fragments would then be coupled using a suitable reaction, such as a Sonogashira or Suzuki coupling.

Reduction and Deprotection: The resulting alkyne would be reduced to an alkane, and the protecting group on the carboxylic acid would be removed to yield the final product.

Catalytic Approaches in 15-Methoxy-15-oxopentadecanoate Synthesis

Catalytic methods offer a more atom-economical and environmentally friendly alternative to traditional stoichiometric reactions. These approaches often involve the use of acids, enzymes, or metal catalysts to facilitate the desired transformation.

Acid-Catalyzed Esterification and Transesterification Methods

The most direct method for synthesizing 15-methoxy-15-oxopentadecanoate is the acid-catalyzed esterification of pentadecanedioic acid. medchemexpress.comnih.govnist.gov In this reaction, pentadecanedioic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product by removing the water formed during the reaction.

A key challenge in this approach is achieving mono-esterification with high selectivity, as the reaction can easily lead to the formation of the diester by-product. To favor the formation of the monoester, a large excess of the dicarboxylic acid can be used relative to the alcohol.

Alternatively, transesterification can be employed. google.com This involves reacting a diester of pentadecanedioic acid, such as dimethyl pentadecanedioate, with a large excess of the dicarboxylic acid in the presence of a suitable catalyst. This equilibrium-driven process can be shifted towards the monoester. google.com Another approach involves reacting a dicarboxylic acid with a dialkylcarbonate in an alcohol-containing solvent, which can proceed without an external acid or base catalyst. google.com

Method Starting Materials Catalyst Key Considerations
Direct EsterificationPentadecanedioic acid, MethanolSulfuric acid, Hydrochloric acidControlling selectivity to avoid diester formation.
TransesterificationDimethyl pentadecanedioate, Pentadecanedioic acidVarious catalystsEquilibrium-driven process.
Carbonate ReactionPentadecanedioic acid, Dialkylcarbonate, MethanolNone (alcohol-mediated)Avoids the use of strong acid or base catalysts. google.com

Biocatalytic Synthesis Utilizing Lipases and Esterases

Biocatalysis, using enzymes such as lipases and esterases, offers a highly selective and environmentally benign route for the synthesis of 15-methoxy-15-oxopentadecanoate. These enzymes can exhibit high regioselectivity, preferentially catalyzing the esterification of one carboxylic acid group in a dicarboxylic acid.

The reaction is typically carried out in an organic solvent to minimize the hydrolysis of the ester product. The choice of lipase (B570770) is crucial, as different lipases can exhibit different selectivities. Immobilization of the lipase on a solid support can enhance its stability and allow for easier separation and reuse of the catalyst. scielo.org.mx

The synthesis of long-chain dicarboxylic acids themselves can also be achieved through biotechnological methods, for example, using genetically modified yeasts to convert fatty acids into dicarboxylic acids via ω-oxidation. fraunhofer.denih.govnih.gov

Enzyme Type Reaction Advantages
LipasesEsterification of pentadecanedioic acid with methanolHigh regioselectivity, mild reaction conditions, environmentally friendly.
EsterasesHydrolysis of dimethyl pentadecanedioateCan be used to selectively hydrolyze one ester group to produce the monoester.

Asymmetric Synthesis of Chiral 15-Oxopentadecanoate Derivatives

While 15-methoxy-15-oxopentadecanoate itself is achiral, the principles of asymmetric synthesis are relevant for creating chiral derivatives, which can be important for certain applications. nih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. nih.govkaust.edu.sa

For a hypothetical chiral derivative, such as one with a substituent on the carbon chain, asymmetric synthesis could be achieved through several strategies:

Use of a Chiral Auxiliary: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed. nih.gov

Use of a Chiral Catalyst: A chiral catalyst can be used to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. mdpi.com This is a highly efficient method as only a small amount of the catalyst is needed.

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, a "chiral pool," and modifies it to obtain the desired chiral product. nih.gov

These asymmetric methods are at the forefront of modern organic synthesis and are crucial for the preparation of enantiomerically pure compounds for various applications. researchgate.netntu.edu.sg

Specific Reaction Applications for 15-Methoxy-15-oxopentadecanoate Scaffold Construction

Blaise Reaction in β-Keto Ester Formation

The Blaise reaction is a valuable method for synthesizing β-keto esters, which are significant intermediates in organic synthesis. jk-sci.com The reaction involves the zinc-mediated coupling of a nitrile with an α-haloester. wikipedia.orgchem-station.com The process begins with the formation of an organozinc complex from the α-haloester. This complex then acts as a nucleophile, attacking the electrophilic carbon of the nitrile. wikipedia.org The resulting intermediate, a metaloimine, is then hydrolyzed to yield the final product. wikipedia.org

The work-up conditions determine the final product. Acidic hydrolysis with an acid like 1 M hydrochloric acid leads to the formation of a β-keto ester, while a basic work-up using 50% aqueous potassium carbonate yields a β-enamino ester. jk-sci.comwikipedia.orgorganic-chemistry.org Early challenges with the Blaise reaction, such as low yields and competing side reactions, have been mitigated through improved procedures, including the use of activated zinc and tetrahydrofuran (B95107) (THF) as a solvent. chem-station.comorganic-chemistry.org This reaction represents a two-carbon homologation process, converting nitriles into the corresponding β-keto esters. pondiuni.edu.in

Table 1: Overview of the Blaise Reaction

Component Description Example
Reactants A nitrile and an α-haloester. jk-sci.com Acetonitrile (B52724), Ethyl bromoacetate
Reagents Activated Zinc, Acid (for hydrolysis). jk-sci.com Zn, 1 M HCl
Intermediate An organozinc compound followed by a metaloimine. wikipedia.org Blaise intermediate

| Product | A β-keto ester or a β-enamino ester. organic-chemistry.org | Ethyl acetoacetate (B1235776) |

Robinson Annulation in Related β-Keto Ester Systems

The Robinson annulation is a powerful ring-forming reaction in organic chemistry used to create a six-membered ring. wikipedia.org Named after Sir Robert Robinson, this two-step process combines a Michael reaction with an intramolecular aldol (B89426) condensation. libretexts.org The reaction typically occurs between an α,β-unsaturated ketone (the Michael acceptor) and a nucleophilic donor, which can be a β-keto ester, a β-diketone, or an enamine. libretexts.orglibretexts.org

The first step is the Michael addition, where the enolate of the β-keto ester adds to the α,β-unsaturated ketone, forming a 1,5-dicarbonyl compound. libretexts.org This intermediate then undergoes an intramolecular aldol condensation, where a new enolate is formed and attacks one of the carbonyl groups, leading to the formation of a six-membered ring. libretexts.org Subsequent dehydration yields a substituted cyclohexenone product. libretexts.org While this reaction builds a cyclic system rather than the linear scaffold of 15-methoxy-15-oxopentadecanoate, it is a critical application for β-keto esters, which can be synthesized via methods like the Blaise reaction. libretexts.orgacs.org It is a key method for constructing fused ring systems and has been applied in the total synthesis of complex molecules like steroids. wikipedia.org

Table 2: Key Components of the Robinson Annulation

Component Role Example
Nucleophilic Donor Provides the enolate for the initial Michael addition. Ethyl acetoacetate (a β-keto ester)
Electrophilic Acceptor An α,β-unsaturated ketone that accepts the nucleophile. Methyl vinyl ketone
Reaction Sequence 1. Michael Addition2. Intramolecular Aldol Condensation Formation of a 1,5-diketone intermediate, followed by cyclization and dehydration.

| Product | A substituted 2-cyclohexenone. | Wieland-Miescher ketone (from 2-methyl-cyclohexane-1,3-dione) wikipedia.org |

Cross-Metathesis Reactions for Olefinic Precursors

Olefin cross-metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds. nih.gov This method uses transition-metal catalysts, most notably Grubbs' catalysts, to exchange alkylidene groups between two different alkenes. nih.govnih.gov It has become a reliable tool for preparing functionalized alkenes, which can serve as precursors to long-chain esters like 15-methoxy-15-oxopentadecanoate. nih.govrsc.org

The reaction can be strategically employed to synthesize long-chain unsaturated esters by reacting a terminal alkene with an acrylate (B77674), such as methyl acrylate. nih.govrsc.org For instance, the cross-metathesis of a long-chain terminal olefin with methyl acrylate can produce a long-chain α,β-unsaturated ester. caf.ac.cnacs.org This unsaturated product can then be hydrogenated in a subsequent step to yield the desired saturated ester backbone. This approach offers high yields and avoids the use of harsh reagents, making it a scalable and efficient route for constructing long-chain molecules from readily available olefinic starting materials. nih.govacs.org

Table 3: Cross-Metathesis for Long-Chain Ester Synthesis

Reactant 1 Reactant 2 Catalyst Product Type
Long-chain terminal alkene (e.g., 1-decene) nih.gov N-benzyloxyacrylamide nih.gov Grubbs' 2nd Gen. α,β-Unsaturated amide
Secondary allylic alcohol nih.gov Methyl acrylate nih.gov Grubbs' 2nd Gen. γ-Hydroxy-α,β-unsaturated ester

Targeted Synthesis of Structurally Related Analogs and Derivatives of 15-Methoxy-15-oxopentadecanoate

The synthesis of analogs and derivatives of the pentadecanoate (B1260718) structure involves modifying the carbon chain length or altering the functional groups present on the backbone.

Homologation and Carbon Chain Elongation Strategies

Homologation refers to any process that extends a carbon chain in a systematic way, often by a single carbon atom. A classic example is the Arndt-Eistert reaction, which converts a carboxylic acid to its next higher homolog. vanderbilt.edu This method involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement in the presence of a nucleophile (like water, alcohol, or an amine) to yield the one-carbon elongated acid, ester, or amide. vanderbilt.edu

Other strategies for chain elongation include those based on malonic ester synthesis or the hydrolysis of nitriles. iosrjournals.org For dicarboxylic acids, selective monoesterification can be performed, followed by elongation from the free carboxylic acid end. electronicsandbooks.com These methods are crucial for systematically building up the long carbon chains required for compounds like 15-methoxy-15-oxopentadecanoate and its analogs of varying lengths. nih.gov The ability to control chain length allows for the synthesis of a diverse range of long-chain dicarboxylic acids and their esters. iosrjournals.org

Functional Group Interconversions on the Pentadecanoate Backbone

Functional group interconversion (FGI) is a fundamental concept in organic synthesis, involving the transformation of one functional group into another without altering the carbon skeleton. imperial.ac.ukfiveable.me These transformations are essential for installing or modifying the terminal ester groups on the pentadecanoate backbone and for creating derivatives.

Common FGIs relevant to this structure include esterification and reduction. Carboxylic acids can be converted to methyl esters, like those in 15-methoxy-15-oxopentadecanoate, using reagents such as methanolic hydrogen chloride or diazomethane. colostate.edu Conversely, esters can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH4). fiveable.me If an olefinic precursor is used (e.g., from cross-metathesis), the double bond can be converted to other functionalities. For example, dihydroxylation using osmium tetroxide can produce a diol, while oxidative cleavage can break the carbon chain, yielding aldehydes or carboxylic acids. imperial.ac.uk These interconversions provide the flexibility to synthesize a wide array of derivatives from a common long-chain intermediate. solubilityofthings.comslideshare.net

Table 4: Common Functional Group Interconversions

Starting Group Reagent(s) Resulting Group Significance
Carboxylic Acid (-COOH) Methanol, Acid Catalyst colostate.edu Methyl Ester (-COOCH₃) Formation of the final ester groups.
Ester (-COOR) LiAlH₄ fiveable.me Primary Alcohol (-CH₂OH) Synthesis of alcohol derivatives.
Alkene (C=C) H₂, Pd/C fiveable.me Alkane (C-C) Saturation of the carbon backbone.

Chemical Reactivity and Reaction Mechanisms of 15 Methoxy 15 Oxopentadecanoate

Reactivity at the Ester Moiety

The terminal methyl ester group (-COOCH₃) is a classic site for nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The reactivity of this group is influenced by the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the cornerstone of ester chemistry. masterorganicchemistry.comlibretexts.org This reaction proceeds via a two-step mechanism: nucleophilic addition followed by elimination. masterorganicchemistry.comlibretexts.orglibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate is transient and collapses by reforming the carbon-oxygen double bond and expelling the leaving group, in this case, the methoxide (B1231860) ion (-OCH₃). libretexts.org

Ester Hydrolysis and Transesterification Mechanisms

Ester Hydrolysis: This reaction involves the cleavage of the ester back into a carboxylic acid and an alcohol, achieved by reacting with water, typically in the presence of an acid or base catalyst. libretexts.orglibretexts.orgyoutube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. utexas.edulibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. utexas.edu Subsequent proton transfers lead to the formation of a tetrahedral intermediate which then eliminates methanol (B129727) to yield the carboxylic acid, 15-oxopentadecanoic acid. youtube.com The reaction is reversible, and an excess of water is used to drive the equilibrium toward the products. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step. youtube.com This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. youtube.com This process is effectively irreversible.

Transesterification: This process converts one ester into another by exchanging the alkoxy group. masterorganicchemistry.com It is a crucial reaction for modifying esters and can be catalyzed by acids, bases, or enzymes. nih.govrsc.org

Mechanism: Similar to hydrolysis, transesterification can proceed under acidic or basic conditions. masterorganicchemistry.com In an acid-catalyzed reaction, the carbonyl is protonated before the new alcohol attacks. masterorganicchemistry.com In a base-catalyzed reaction, an alkoxide nucleophile adds to the carbonyl, forming a tetrahedral intermediate that eliminates the original methoxide group. masterorganicchemistry.com For 15-methoxy-15-oxopentadecanoate, reacting with a different alcohol (e.g., ethanol) in the presence of a catalyst would yield the corresponding ethyl ester. The reaction is an equilibrium process, often driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

Reactivity of the Keto Functional Group

The ketone carbonyl group (C=O) within the carbon chain is a site of nucleophilic addition. masterorganicchemistry.comyoutube.com Unlike the ester, the ketone does not have a suitable leaving group attached to the carbonyl carbon, so addition reactions are its primary mode of reactivity. libretexts.org

Carbonyl Addition Reactions

The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom an electrophile. libretexts.orgmasterorganicchemistry.com Nucleophiles attack this carbon, leading to the formation of a tetrahedral alkoxide intermediate which is then typically protonated to give an alcohol. libretexts.org

A variety of nucleophiles can add to ketones: libretexts.org

Organometallic Reagents (e.g., Grignard reagents, organolithium compounds): These strong, carbon-based nucleophiles add irreversibly to the ketone, forming a new carbon-carbon bond. youtube.com Subsequent acidic workup protonates the intermediate alkoxide to yield a tertiary alcohol.

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is mild enough to selectively reduce the ketone in the presence of the less reactive methyl ester. libretexts.org

Cyanide (HCN): In the presence of a basic catalyst, the cyanide ion adds to the ketone to form a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org

Reagent TypeSpecific ExampleProduct with 15-oxopentadecanoate moiety
OrganometallicMethylmagnesium bromide (CH₃MgBr)Tertiary Alcohol
HydrideSodium borohydride (NaBH₄)Secondary Alcohol
CyanideHydrogen cyanide (HCN)Cyanohydrin

Enolization and Enolate Chemistry

The presence of α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group, i.e., at C-14) makes the ketone susceptible to enolization. utexas.eduuniversalclass.com This process, catalyzed by either acid or base, forms an enol or an enolate ion, respectively. libretexts.org

Enolization: In the presence of acid, the carbonyl oxygen is protonated, and a subsequent deprotonation at the α-carbon yields an enol, a species with a hydroxyl group attached to a double-bonded carbon. utexas.edulibretexts.org Under basic conditions, an α-hydrogen is removed to form an enolate anion, a resonance-stabilized species with the negative charge delocalized between the α-carbon and the oxygen atom. universalclass.commasterorganicchemistry.com

Enolate Reactivity: Enolates are excellent nucleophiles and can react with a variety of electrophiles at the α-carbon. masterorganicchemistry.combham.ac.uk This reactivity is fundamental to forming new carbon-carbon bonds. For example, the enolate of 15-methoxy-15-oxopentadecanoate could react with an alkyl halide in an alkylation reaction. aklectures.com Treating a ketone with a strong, sterically hindered base like lithium diisopropylamide (LDA) tends to form the less substituted (kinetic) enolate, while a weaker base like sodium hydroxide favors the more substituted (thermodynamic) enolate. masterorganicchemistry.com

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of 15-methoxy-15-oxopentadecanoate allows for both intermolecular (between molecules) and intramolecular (within a single molecule) reactions.

Intermolecular Reactions: A classic example is the Claisen condensation, where the enolate of one ester molecule attacks the carbonyl group of another. utexas.edu If the enolate of 15-methoxy-15-oxopentadecanoate were to form at C-14 (adjacent to the ketone) and attack the ester group of another molecule, a β-diketoester would be formed after a subsequent elimination of methoxide.

Intramolecular Reactions: Given the long carbon chain, intramolecular reactions are highly plausible. The Dieckmann condensation is an intramolecular Claisen condensation that forms cyclic β-keto esters, typically five- or six-membered rings. pearson.com For 15-methoxy-15-oxopentadecanoate, this specific reaction is unlikely due to the large ring size that would be required. However, other intramolecular cyclizations are possible. For instance, an intramolecular aldol (B89426) reaction could occur if an enolate formed at C-14 were to attack the ester carbonyl, though this is less favorable than attacking an aldehyde or ketone. More likely are intramolecular reactions involving other functional groups introduced into the chain. For example, intramolecular carbonyl-ene reactions can occur in unsaturated keto esters, often promoted by a Lewis acid, leading to cyclization. acs.org

Oxidative and Reductive Transformations

The chemical reactivity of 15-Methoxy-15-oxopentadecanoate, a saturated long-chain monomethyl ester of a dicarboxylic acid, under oxidative and reductive conditions is primarily dictated by its two functional groups: the saturated aliphatic chain and the methyl ester moiety. Due to the absence of unsaturation in its hydrocarbon chain, this compound exhibits greater stability towards oxidation compared to its unsaturated counterparts. Reductive processes, on the other hand, primarily target the ester functional group.

Oxidative Transformations

Long-chain saturated methyl esters, such as 15-Methoxy-15-oxopentadecanoate, are generally resistant to oxidation under mild conditions. Their stability is significantly higher than that of unsaturated fatty acid methyl esters (FAMEs), which are prone to autoxidation at the sites of carbon-carbon double bonds. agqm-biodiesel.denrel.gov The oxidation of unsaturated FAMEs typically initiates with the formation of hydroperoxides, which then decompose into a variety of secondary products, including aldehydes, alcohols, and shorter-chain carboxylic acids. nrel.govmetrohm.commetrohm.com In contrast, the saturated alkyl chain of 15-Methoxy-15-oxopentadecanoate lacks the susceptible bis-allylic protons that facilitate this process. nrel.gov

However, under more aggressive, high-temperature oxidative conditions, even saturated hydrocarbon chains can undergo oxidation. This process typically proceeds via a free-radical mechanism, leading to the formation of hydroperoxides at secondary carbon atoms, which can then decompose to form ketones and other oxygenated products. Thermal oxidation can also potentially lead to polymerization, as has been observed with unsaturated esters at high temperatures through mechanisms like the Diels-Alder reaction, though the pathways for saturated esters are less defined. mdpi.com

Reductive Transformations

The primary site for reductive transformations in 15-Methoxy-15-oxopentadecanoate is the methyl ester functional group. This group can undergo reduction to either a primary alcohol or be cleaved to the corresponding carboxylic acid, depending on the reagents and reaction conditions employed.

One of the most common methods for the reduction of esters to alcohols is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and further reduction leads to the formation of the corresponding primary alcohol, in this case, 15-hydroxypentadecanoic acid (after workup) or potentially 1,15-pentadecanediol (B13463) if the starting material were the dimethyl ester.

Alternatively, the methyl ester can be cleaved to the parent carboxylic acid. This transformation can be achieved under non-hydrolytic conditions using reagents such as lithium iodide (LiI) in a polar aprotic solvent like dimethylformamide (DMF). vaia.com The mechanism involves an SN2 attack by the iodide ion on the methyl group of the ester, leading to the formation of a carboxylate salt and methyl iodide. vaia.comtandfonline.com This method is particularly useful when other functional groups in the molecule are sensitive to acidic or basic hydrolysis. The general reactivity for this cleavage is faster for methyl esters compared to ethyl esters. vaia.comacsgcipr.org

The long saturated alkyl chain is generally inert to these reductive conditions, allowing for selective transformation of the ester group.

Interactive Data Tables

Table 1: Summary of Potential Oxidative Transformation Products of 15-Methoxy-15-oxopentadecanoate under Forcing Conditions.

ReactantOxidizing Agent/ConditionMajor Product(s)Reaction Type
15-Methoxy-15-oxopentadecanoateHigh Temperature, O₂Hydroperoxides, KetonesFree-Radical Oxidation
15-Methoxy-15-oxopentadecanoateStrong Oxidants (e.g., KMnO₄, heat)Shorter-chain dicarboxylic acidsC-C Bond Cleavage

Table 2: Summary of Reductive Transformations of 15-Methoxy-15-oxopentadecanoate.

ReactantReducing AgentMajor ProductReaction Type
15-Methoxy-15-oxopentadecanoateLithium aluminum hydride (LiAlH₄)1,15-PentadecanediolEster Reduction
15-Methoxy-15-oxopentadecanoateLithium iodide (LiI) in DMFPentadecanedioic acidEster Cleavage

Biosynthesis and Enzymatic Transformations of 15 Methoxy 15 Oxopentadecanoate

Proposed Biosynthetic Pathways of Keto-Esters

The biosynthesis of a complex molecule like 15-methoxy-15-oxopentadecanoate likely involves a multi-step enzymatic cascade, drawing upon fundamental pathways of fatty acid metabolism and introducing specialized enzymatic functions for terminal oxidation, ketogenesis, and esterification.

Fatty Acid Elongation Cycles and Ketone Formation

The carbon backbone of 15-methoxy-15-oxopentadecanoate is a 15-carbon chain, suggesting its origin from fatty acid biosynthesis. Fatty acid synthesis typically produces even-chained fatty acids, implying that an odd-chained precursor like pentadecanoic acid may be formed through alpha-oxidation of a longer even-chain fatty acid or by using a different primer than acetyl-CoA in fatty acid synthesis.

Once the C15 fatty acid is formed, a crucial step is the introduction of a ketone group. While beta-oxidation is the canonical pathway for generating ketoacyl-CoA intermediates, this occurs at the β-position. The formation of a ketone at a different position along the carbon chain points towards the action of specific hydroxylases and dehydrogenases. A plausible pathway involves the omega-oxidation of a long-chain fatty acid to form a dicarboxylic acid, which can then undergo further modifications.

The formation of a ketone from an alkane chain is often catalyzed by cytochrome P450 monooxygenases. For instance, the enzyme CYP96A15 in Arabidopsis thaliana has been identified as a midchain alkane hydroxylase responsible for the formation of secondary alcohols and ketones in cuticular wax. nih.gov This type of enzyme could catalyze the hydroxylation of the pentadecanoate (B1260718) precursor at a specific carbon, followed by oxidation of the resulting secondary alcohol to a ketone by an alcohol dehydrogenase.

StageProposed ReactionKey Enzyme ClassesPrecursor/IntermediateProduct
Chain Formation Fatty acid synthesis/elongationFatty Acid Synthase (FAS)Acetyl-CoA, Malonyl-CoAPentadecanoyl-CoA
Omega-Oxidation Terminal methyl group oxidationCytochrome P450 Monooxygenase, Alcohol Dehydrogenase, Aldehyde DehydrogenasePentadecanoic acidPentadecanedioic acid
Ketone Formation Mid-chain hydroxylation and oxidationCytochrome P450 Monooxygenase, Alcohol DehydrogenasePentadecanedioic acid15-Oxo-pentadecanedioic acid

Role of Methyl Ester Shielding in Biosynthesis

In the biosynthesis of certain dicarboxylic acids, such as the pimelate (B1236862) moiety of biotin, it has been shown that the intermediates are O-methyl esters. mdpi.com This "methyl ester shielding" is proposed to disguise the intermediates to resemble the canonical substrates of the fatty acid synthetic pathway, allowing them to be processed by the standard enzymatic machinery. mdpi.com

In the context of 15-methoxy-15-oxopentadecanoate biosynthesis, a similar strategy could be employed. The precursor, pentadecanedioic acid, could be monomethylated at one of the carboxyl groups. This would create a molecule with a free carboxylic acid at one end and a methyl ester at the other, potentially directing subsequent enzymatic modifications to the non-esterified end of the molecule. This shielding could prevent the molecule from being a substrate for enzymes that would otherwise act on a free dicarboxylic acid, thereby channeling it towards the formation of the keto group and the final product.

Enzymatic Derivatization and Biotransformation Studies

The enzymatic modification of 15-methoxy-15-oxopentadecanoate and its precursors represents a promising avenue for the production of novel biopolymers and fine chemicals. Research in this area focuses on the enzymatic systems capable of forming the key functional groups and modifying the molecule.

Enzymatic Formation of Ester and Keto Groups

The formation of the methyl ester group in 15-methoxy-15-oxopentadecanoate is likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. Fatty acid O-methyltransferases (EC 2.1.1.15) are known to catalyze the transfer of a methyl group from SAM to the oxygen atom of a fatty acid's carboxyl group. wikipedia.org While these enzymes are well-documented, their specificity for long-chain dicarboxylic acid monoesters would be a key determinant in this biosynthetic pathway.

The introduction of the keto group, as previously mentioned, is likely a two-step process involving a hydroxylase and a dehydrogenase. Cytochrome P450 enzymes are prime candidates for the initial hydroxylation of the fatty acid chain at a non-activated carbon. youtube.comyoutube.com Subsequent oxidation of the resulting secondary alcohol to a ketone can be carried out by alcohol dehydrogenases.

Functional GroupEnzymatic ReactionKey Enzyme(s)
Methyl Ester Methylation of a carboxyl groupFatty acid O-methyltransferase (EC 2.1.1.15)
Keto Group Hydroxylation followed by oxidationCytochrome P450 Monooxygenase, Alcohol Dehydrogenase

Biocatalytic Modifications of 15-Methoxy-15-oxopentadecanoate and Analogues

The structural features of 15-methoxy-15-oxopentadecanoate, namely the keto and ester groups, make it and its analogues interesting substrates for biocatalytic modifications. For instance, the keto group can be a target for stereoselective reduction by aldo-keto reductases, leading to the formation of chiral hydroxy-esters. ontosight.ai These chiral building blocks are valuable in the synthesis of pharmaceuticals and other fine chemicals.

Furthermore, the ester group can be a substrate for lipases and esterases. These enzymes can be used for the hydrolysis of the methyl ester to the corresponding carboxylic acid or for transesterification reactions to produce other esters with potentially different properties. researchgate.net The combination of these enzymatic modifications can lead to a diverse range of valuable compounds derived from 15-methoxy-15-oxopentadecanoate.

Metabolic Studies in Non-Human Biological Systems (In Vitro Biochemical Investigations)

While specific in vitro metabolic studies on 15-methoxy-15-oxopentadecanoate are not extensively reported, the metabolic fate of related long-chain fatty acid methyl esters and dicarboxylic acids has been investigated in various non-human biological systems. These studies provide insights into the potential metabolic pathways for our target compound.

In vitro studies using rat liver fractions have shown that fatty acid methyl esters can be metabolized, though the clearance rates can vary. nih.gov The metabolism of these esters can involve hydrolysis to the free fatty acid, followed by entry into the beta-oxidation pathway.

Dicarboxylic acids, which are likely precursors to 15-methoxy-15-oxopentadecanoate, are known to be metabolized in peroxisomes via beta-oxidation. youtube.comyoutube.com Studies with rat liver and muscle mitochondria have investigated the metabolism of hexadecanedioic acid and its mono-L-carnitine ester, demonstrating the involvement of acyltransferases and the potential for these molecules to enter mitochondrial metabolic pathways. nih.gov The metabolic fate of long-chain n-3 fatty acids from different sources has also been shown to be influenced by sex and the specific oil source in rats, highlighting the complexity of fatty acid metabolism. nih.gov

Recent research in mice has shown that dietary dicarboxylic acids can be utilized by many tissues and are catabolized in both peroxisomes and mitochondria. nih.gov This suggests that if 15-methoxy-15-oxopentadecanoate were hydrolyzed to its corresponding dicarboxylic acid, it could serve as an energy source in various tissues.

SystemCompound Class StudiedKey FindingsReference
Rat Liver FractionsKetone EsterRapid, non-saturable clearance. nih.gov
Rat Liver and Muscle MitochondriaHexadecanedioic acid and its mono-L-carnitine esterInvolvement of acyltransferases in metabolism. nih.gov
Rat (in vivo)Long-chain n-3 fatty acidsMetabolic fate is affected by sex and dietary source. nih.gov
Mouse (in vivo)Dodecanedioic acidUtilized by multiple tissues and catabolized by peroxisomes and mitochondria. nih.gov

Despite a comprehensive search of scientific databases and online resources, detailed experimental analytical data for the chemical compound 15-Methoxy-15-oxopentadecanoate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is not publicly available.

Searches for its CAS number (116311-04-7) and molecular formula (C₁₆H₂₉O₄) did not yield any published experimental spectra. While information on related compounds and general principles of the requested analytical techniques can be found, specific data for 15-Methoxy-15-oxopentadecanoate itself is absent from the searched repositories.

Therefore, it is not possible to provide the detailed, scientifically accurate article on the "Advanced Analytical Characterization Methodologies for 15-Methoxy-15-oxopentadecanoate" as requested, because the foundational research findings and data tables are not available in the public domain.

Advanced Analytical Characterization Methodologies for 15 Methoxy 15 Oxopentadecanoate

Chromatographic Separation and Quantification Methods

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 15-Methoxy-15-oxopentadecanoate. It offers high resolution, sensitivity, and speed. researchgate.net HPLC systems are automated and provide excellent reproducibility for quantitative analysis. labcompare.comnih.gov

Reversed-phase HPLC (RP-HPLC) is the most widely used mode for analyzing long-chain esters. Separation is based on the hydrophobic interactions between the analyte and a nonpolar stationary phase.

Reversed-Phase (RP) HPLC: In this mode, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase. nih.gov For 15-Methoxy-15-oxopentadecanoate, a gradient elution is commonly employed, starting with a higher polarity mobile phase (e.g., a high percentage of water or buffer) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). This allows for the effective separation of the target compound from both more polar and less polar impurities. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) with advanced columns can significantly shorten analysis times to as little as five minutes without requiring derivatization. nih.gov

Normal-Phase (NP) HPLC: This mode utilizes a polar stationary phase (e.g., silica (B1680970) or cyano-bonded phases) and a non-polar mobile phase (e.g., hexane (B92381), heptane). While less common for this class of compounds, NP-HPLC can be advantageous for separating isomers or when the sample is dissolved in a non-polar solvent.

ParameterReversed-Phase (RP) HPLC DetailsNormal-Phase (NP) HPLC Details
Stationary PhaseC18 (most common), C8, Phenyl-Hexyl. nih.govnih.govSilica, Cyano (CN), Amino (NH2).
Mobile PhaseGradient of Acetonitrile/Water or Methanol/Water. researchgate.net May include buffers. nih.govIsocratic or gradient mixtures of non-polar solvents like n-hexane or n-heptane with a polar modifier like ethanol (B145695) or isopropanol (B130326). mdpi.com
Elution OrderMore polar compounds elute first.Less polar compounds elute first.
Common ApplicationPrimary choice for purity analysis and quantification of 15-Methoxy-15-oxopentadecanoate in various matrices.Used for specific separations, such as isomers, or when sample solubility dictates a non-polar solvent.

While 15-Methoxy-15-oxopentadecanoate is an achiral molecule, chiral HPLC methods would be essential for assessing the enantiomeric purity of its chiral derivatives or related chiral long-chain esters. Direct enantioseparation by HPLC has advanced significantly through the development of numerous chiral stationary phases (CSPs). rsc.org There are two primary strategies for chiral separation:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. The sample is injected directly onto a column containing a chiral selector immobilized on the support material. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel®, Chiralpak®), are widely successful for separating a broad range of racemic compounds. mdpi.comrsc.orgnih.gov The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.

Indirect Separation via Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (typically reversed-phase). nih.gov This approach can be useful when direct separation on a CSP is challenging, but it requires an additional reaction step and the chiral derivatizing agent must be enantiomerically pure.

ApproachDescriptionCommon Examples
Direct (Chiral Stationary Phase)Enantiomers are separated directly on a column packed with a chiral material. rsc.orgPolysaccharide derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)), protein-based phases (e.g., AGP, CBH), cyclodextrin-based phases. nih.gov
Indirect (Diastereomeric Derivatization)Enantiomers are converted into diastereomers using a chiral reagent before analysis on an achiral column. nih.govReaction with chiral reagents like protected L-proline or other chiral amines/alcohols. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. As a methyl ester, 15-Methoxy-15-oxopentadecanoate is significantly more volatile than its parent dicarboxylic acid, making it amenable to GC analysis. The technique is widely used for identifying and quantifying fatty acid methyl esters in complex mixtures.

The analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. japsonline.com Separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. Due to the relatively high molecular weight of 15-Methoxy-15-oxopentadecanoate, a temperature-programmed oven is required to ensure elution within a reasonable time. A common detector for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

ParameterTypical Conditions for Long-Chain Ester Analysis
ColumnFused silica capillary column (e.g., 30 m x 0.25 mm) with a nonpolar or mid-polar stationary phase (e.g., 5% phenyl-polysiloxane). nih.gov
Carrier GasHelium or Hydrogen at a constant flow rate. japsonline.com
Injector Temperature250-280 °C to ensure rapid vaporization. japsonline.com
Oven ProgramTemperature ramp, e.g., starting at 110°C and increasing at a rate of 5-10°C/min up to 280-300°C. japsonline.com
DetectorFlame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. wikipedia.org The technique uses a column packed with porous gel beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later. wikipedia.org

While GPC is predominantly used to determine the molecular weight distribution of large polymers, it is not a primary analytical tool for the detailed characterization of a small molecule like 15-Methoxy-15-oxopentadecanoate. labcompare.commsesupplies.com However, GPC serves as an exceptionally effective method for sample cleanup. gilson.com It can be used to remove high-molecular-weight interferences, such as fats, proteins, pigments, or plasticizers, from a sample extract before analysis by a higher-resolution technique like HPLC or GC. gilson.com This cleanup step protects the analytical column and instrument from contamination and reduces matrix interference, leading to more accurate and reliable results. gilson.com

Application AreaPrinciple and Utility
Sample CleanupEffectively separates the small molecule analyte from large, interfering matrix components (e.g., lipids, proteins). gilson.com
Matrix CompatibilityCompatible with a wide range of organic solvents (e.g., THF, Chloroform) and suitable for both polar and non-polar analytes. gilson.comiitk.ac.in
Downstream AnalysisPrepares samples for final analysis by GC, HPLC, GC-MS, or LC-MS, preventing instrument contamination and improving detection. gilson.com

Hyphenated Techniques (LC-MS, GC-MS)

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry (MS), provide unparalleled analytical power, offering both separation and definitive structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the detection power of MS. It is particularly well-suited for analyzing 15-Methoxy-15-oxopentadecanoate, as it provides high sensitivity and specificity, often eliminating the need for derivatization. nih.gov After separation on the HPLC column, the eluent is directed to an ion source (e.g., Electrospray Ionization, ESI), where the analyte molecules are charged before being introduced into the mass analyzer. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), providing molecular weight information and structural data from fragmentation patterns. nih.gov This allows for unambiguous identification and quantification even in complex biological matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is considered a gold standard for the identification of volatile and semi-volatile compounds. nih.gov After separation in the GC column, the compounds enter the ion source of the mass spectrometer (typically Electron Ionization, EI), where they are fragmented in a reproducible manner. japsonline.com The resulting mass spectrum serves as a molecular "fingerprint" that can be compared against extensive spectral libraries for confident compound identification. jmchemsci.com This makes GC-MS an incredibly powerful tool for confirming the presence of 15-Methoxy-15-oxopentadecanoate and identifying unknown impurities.

TechniqueAdvantages for 15-Methoxy-15-oxopentadecanoate AnalysisConsiderations
LC-MSHigh sensitivity and specificity; no derivatization required; suitable for complex matrices; provides molecular weight information. nih.govnih.govMatrix effects can sometimes suppress ion formation, requiring careful sample preparation or internal standards.
GC-MSProvides a unique mass spectrum for confident identification; extensive libraries available for comparison; excellent for volatile impurities. nih.govjmchemsci.comCompound must be thermally stable and sufficiently volatile; potential for thermal degradation of labile compounds in the injector.

Sample Preparation and Derivatization for Enhanced Analytical Performance

Proper sample preparation is a critical step to ensure accurate and reproducible results. For 15-Methoxy-15-oxopentadecanoate, this may involve extraction, cleanup, and in some cases, chemical derivatization.

Sample Preparation: The goal is to isolate the analyte from the sample matrix and remove interfering substances. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govepa.gov For complex samples, a cleanup step using GPC can be invaluable for removing large molecules. gilson.com The final extract is typically dissolved in a solvent compatible with the chosen analytical instrument.

Derivatization: Derivatization is a chemical reaction used to convert an analyte into a product with improved analytical properties. Although 15-Methoxy-15-oxopentadecanoate is already an ester, further derivatization might be employed for specific purposes:

For HPLC: If a highly sensitive UV or fluorescence detector is used instead of a mass spectrometer, the free carboxylic acid end of the molecule could be reacted with a derivatizing agent containing a strong chromophore or fluorophore (e.g., a naphthacyl group) to enhance detection. researchgate.net

For GC: If the analysis starts from the parent pentadecanedioic acid, derivatization to form the methyl ester (e.g., using diazomethane (B1218177) or methyl chloroformate) is essential to increase volatility and improve chromatographic behavior. researchgate.net

For Chiral Analysis: As discussed previously, derivatization with a chiral reagent can be used to form diastereomers for separation on an achiral column. nih.gov

PurposeTechniqueExample Reagent/MethodRelevant Chromatography
Increase VolatilityEsterificationDiazomethane, Methyl Chloroformate (for parent acid). researchgate.netGC, GC-MS
Enhance DetectionTagging with Chromophore/Fluorophore2-bromo-2′-acetonaphthone (for free acid group). researchgate.netHPLC-UV, HPLC-Fluorescence
Separate EnantiomersDiastereomer FormationProtected L-proline (for a chiral analogue). nih.govHPLC (achiral column)
Remove InterferencesSample CleanupSolid-Phase Extraction (SPE), Gel Permeation Chromatography (GPC). gilson.comepa.govHPLC, GC, LC-MS, GC-MS

Extraction and Purification Techniques

The isolation of 15-methoxy-15-oxopentadecanoate from complex biological or synthetic samples is a critical first step in its analysis. The choice of extraction and purification technique is dictated by the sample matrix, the concentration of the analyte, and the intended analytical method. Common strategies include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and crystallization.

Liquid-Liquid Extraction (LLE) is a foundational technique for separating compounds based on their differential solubilities in two immiscible liquid phases. For 15-methoxy-15-oxopentadecanoate, which possesses both a polar carboxylic acid group and a nonpolar hydrocarbon chain, a combination of polar and nonpolar solvents is typically employed. For instance, the Folch method, which utilizes a chloroform (B151607) and methanol mixture, is a well-established procedure for extracting lipids and related compounds from biological samples. researchgate.net A variation of this, the Bligh and Dyer method, uses a different ratio of chloroform, methanol, and water to achieve phase separation. Another approach involves using a hexane and isopropanol mixture, which offers the advantage of using less toxic solvents. researchgate.net

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE, minimizing solvent consumption and improving sample cleanup. SPE cartridges with different sorbent materials can be used to isolate 15-methoxy-15-oxopentadecanoate based on its chemical properties.

Sorbent TypeInteraction MechanismElution SolventsApplication Notes
C18 (Reversed-Phase) Hydrophobic interactions between the long hydrocarbon chain of the analyte and the C18 stationary phase.A gradient of solvents, starting with a polar solvent (e.g., water/methanol) to wash away polar impurities, followed by a less polar solvent (e.g., methanol, acetonitrile, or a mixture with dichloromethane) to elute the compound of interest.Effective for isolating the compound from aqueous matrices. The presence of the methyl ester and the long alkyl chain enhances retention on the C18 sorbent.
Silica (Normal-Phase) Polar interactions, primarily hydrogen bonding, between the carboxylic acid group of the analyte and the silica surface.A nonpolar solvent (e.g., hexane or dichloromethane) is used for loading, followed by elution with a more polar solvent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane (B109758) and methanol).Useful for separating the monoester from nonpolar lipids and other less polar compounds in the sample.
Ion Exchange (Anion Exchange) Ionic interaction between the deprotonated carboxylic acid group (carboxylate) and a positively charged stationary phase (e.g., quaternary ammonium (B1175870) groups).The sample is loaded at a pH where the carboxylic acid is ionized. After washing, the analyte is eluted by changing the pH to neutralize the carboxylic acid or by using a high concentration of a competing salt.Highly selective for acidic compounds, providing excellent purification from neutral and basic impurities.

Crystallization can be employed as a final purification step, particularly for samples where 15-methoxy-15-oxopentadecanoate is present in high concentrations. By dissolving the crude extract in a suitable solvent and then changing the conditions (e.g., lowering the temperature or adding a non-solvent), the compound can be induced to crystallize, leaving impurities in the solution. For long-chain dicarboxylic acids, adjusting the pH to form a monosalt can facilitate crystallization and removal of impurities like proteins and coloring materials. lumiprobe.com

Chemical Derivatization for Improved Detection Sensitivity and Selectivity

While 15-methoxy-15-oxopentadecanoate already contains a methyl ester, its free carboxylic acid group allows for further derivatization to enhance its analytical properties, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis. Derivatization can improve volatility, thermal stability, and ionization efficiency, leading to increased sensitivity and selectivity.

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the primary goal of derivatization is to convert the polar carboxylic acid group into a less polar, more volatile derivative.

Derivatization ReagentDerivative FormedReaction ConditionsAdvantages
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) Trimethylsilyl (B98337) (TMS) esterHeating the sample with the reagent (e.g., 60°C for 30-60 minutes).A common and effective method for silylating acidic protons. The resulting TMS ester is more volatile and thermally stable. researchgate.net
BF₃-Methanol or HCl-Methanol Methyl esterRefluxing the sample with the reagent.This would primarily be used if the starting material was the dicarboxylic acid, but it can also ensure complete methylation if any hydrolysis of the existing ester has occurred. researchgate.net
Pentafluorobenzyl Bromide (PFBBr) Pentafluorobenzyl (PFB) esterReaction in the presence of a base.Introduces a highly electronegative group, making the derivative suitable for highly sensitive detection by electron capture detection (ECD) in GC.

For High-Performance Liquid Chromatography (HPLC) , especially when coupled with fluorescence or mass spectrometry detectors, derivatization aims to introduce a chromophore, a fluorophore, or a readily ionizable group.

Derivatization Reagent ClassPurposeExample ReagentsDetection Method
Fluorescent Labels Introduce a fluorescent tag to the carboxylic acid group for highly sensitive fluorescence detection.4-Bromomethyl-7-methoxycoumarin, 9-Anthryldiazomethane (ADAM)Fluorescence Detection (FLD)
UV-Absorbing Labels Introduce a UV-absorbing tag for enhanced UV detection.p-Bromophenacyl bromide, 2-NitrophenylhydrazineUV-Visible Detection
Ionization Enhancers for MS Introduce a permanently charged or easily ionizable group to improve signal intensity in mass spectrometry.Girard's Reagent T (introduces a quaternary ammonium group)Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. nih.gov

The choice of derivatization reagent depends on the analytical instrument available and the required sensitivity. For instance, converting the carboxylic acid to a trimethylsilyl ester is a standard procedure for GC-MS analysis of fatty acids and related compounds.

Isotopic Labeling Strategies for Mechanistic and Quantitative Analytical Studies

Isotope dilution mass spectrometry is the gold standard for accurate quantification of analytes in complex mixtures. This technique involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass.

For Quantitative Analysis:

An isotopically labeled version of 15-methoxy-15-oxopentadecanoate, such as one containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), can be synthesized and added to a sample in a known amount before extraction and analysis. clearsynth.com Because the labeled standard and the unlabeled analyte exhibit nearly identical chemical and physical properties, they co-elute in chromatographic separations and experience the same degree of ionization and fragmentation in the mass spectrometer. clearsynth.comnih.gov By measuring the ratio of the mass spectrometric signals of the analyte to the labeled standard, a precise and accurate concentration can be determined, correcting for any sample loss during preparation or variations in instrument response.

IsotopeLabeling PositionApplication Notes
Deuterium (²H) Can be incorporated at various positions on the alkyl chain, for example, by reduction of a double bond with deuterium gas or by using deuterated reagents in the synthesis. nih.govDeuterium-labeled standards are widely used due to their lower cost compared to ¹³C. However, care must be taken as some deuterium atoms can be labile, and chromatographic separation from the unlabeled analyte can sometimes occur. nih.govnih.gov
Carbon-13 (¹³C) Can be incorporated into the carbon backbone of the molecule, for instance, by using a ¹³C-labeled precursor in the synthesis. nih.gov¹³C-labeling is generally more stable than deuterium labeling and less likely to exhibit isotopic effects in chromatography. nih.gov It is often the preferred choice for the most accurate quantitative studies.

For Mechanistic Studies:

Isotopic labeling is also a powerful tool for tracing the metabolic fate of 15-methoxy-15-oxopentadecanoate in biological systems. By introducing a ¹³C-labeled version of the compound into a cell culture or an organism, researchers can track its conversion into various metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov For example, if 15-methoxy-15-oxopentadecanoate is metabolized via β-oxidation, the resulting shorter-chain dicarboxylic acids would also contain the ¹³C label, allowing for the elucidation of metabolic pathways. nih.gov

Computational Chemistry and Molecular Modeling of 15 Methoxy 15 Oxopentadecanoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. For 15-Methoxy-15-oxopentadecanoate, these calculations would typically be performed using Density Functional Theory (DFT), a robust method for studying medium to large-sized molecules.

Electronic Structure Determination

The electronic structure of 15-Methoxy-15-oxopentadecanoate dictates its reactivity and intermolecular interactions. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine key electronic properties. pnrjournal.com These calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. Furthermore, the calculation of molecular electrostatic potential (MEP) maps would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic and nucleophilic sites. For 15-Methoxy-15-oxopentadecanoate, the ester group would be expected to be an electron-rich region, susceptible to nucleophilic attack.

Geometry Optimization and Conformational Analysis

Due to its long aliphatic chain, 15-Methoxy-15-oxopentadecanoate can adopt a multitude of conformations. Geometry optimization and conformational analysis are essential to identify the most stable, low-energy conformers. mdpi.comnih.gov Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds. For a molecule of this size, a combination of molecular mechanics and DFT would be efficient. An initial conformational search could be performed using a faster method, followed by geometry optimization of the most promising conformers at a higher level of theory, such as DFT. nih.gov The results would likely show that the most stable conformer adopts a linear, zig-zag arrangement of the carbon chain to minimize steric hindrance. The relative energies of different conformers would indicate the flexibility of the molecule.

Table 1: Representative Calculated Geometric Parameters for a Segment of a Long-Chain Ester

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-31G*)
Bond LengthC-C (aliphatic)~1.54 Å
C=O (ester)~1.21 Å
C-O (ester)~1.34 Å
O-CH3 (ester)~1.44 Å
Bond AngleC-C-C (aliphatic)~112°
O=C-O (ester)~124°
C-O-CH3 (ester)~116°
Dihedral AngleC-C-C-C (aliphatic)~180° (anti-periplanar)

Note: These are representative values for a generic long-chain ester and are intended for illustrative purposes. Specific values for 15-Methoxy-15-oxopentadecanoate would require dedicated calculations.

Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For 15-Methoxy-15-oxopentadecanoate, the prediction of its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. pnrjournal.com These calculations would predict the characteristic vibrational modes, such as the C=O stretching of the ester group (typically around 1740 cm⁻¹), the C-O stretching vibrations, and the various C-H stretching and bending modes of the aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions, when compared to experimental spectra, can help in the structural elucidation and conformational analysis of the molecule in solution.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.govnih.gov

Conformational Sampling and Stability Analysis

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like 15-Methoxy-15-oxopentadecanoate in a solvent environment. nih.govresearchgate.net By simulating the molecule's trajectory over nanoseconds or even microseconds, one can observe the transitions between different conformations and their relative populations. The stability of different conformers can be assessed by analyzing the potential energy of the system over time. Such simulations would likely confirm that the extended, linear conformation is predominant in non-polar solvents, while more folded conformations might be populated in aqueous environments due to hydrophobic effects.

In Silico Interaction Studies with Biological Macromolecules

Understanding how 15-Methoxy-15-oxopentadecanoate interacts with biological macromolecules like proteins is crucial for elucidating its potential biological roles. In silico molecular docking and MD simulations are the primary methods for such investigations. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (15-Methoxy-15-oxopentadecanoate) to a target protein. mdpi.comnih.gov The process involves sampling a large number of possible binding poses and scoring them based on their binding affinity. Potential protein targets could include enzymes involved in fatty acid metabolism or signaling pathways. The docking results would identify the key amino acid residues involved in the interaction and the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

Molecular Dynamics of the Complex: Following docking, an MD simulation of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to observe any conformational changes in the protein upon ligand binding. researchgate.net These simulations provide a more realistic and dynamic view of the interaction, which can be used to calculate the binding free energy more accurately. Studies on similar fatty acid esters have shown that the long aliphatic chain often plays a significant role in anchoring the molecule within hydrophobic pockets of proteins. acs.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the interaction between a ligand, such as 15-Methoxy-15-oxopentadecanoate, and a protein receptor at the atomic level.

Ligand-Receptor Interaction Prediction

The prediction of ligand-receptor interactions is a cornerstone of drug discovery and molecular biology. For a molecule like 15-Methoxy-15-oxopentadecanoate, which possesses both a long hydrocarbon chain and a polar ester group, molecular docking can elucidate how it might bind within the active site of a protein.

Docking simulations for long-chain fatty acid esters and dicarboxylic acid monoesters have shown that both hydrophobic and polar interactions are critical for binding. nih.govresearchgate.netnih.gov The long aliphatic chain of 15-Methoxy-15-oxopentadecanoate would likely favor interactions with hydrophobic pockets within a receptor, while the methoxycarbonyl group can form hydrogen bonds or other polar interactions. nih.govresearchgate.net

For instance, studies on similar long-chain fatty acid esters have demonstrated their ability to interact with enzymes such as lipases and cyclooxygenases. researchgate.netnih.gov The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction. A lower binding energy signifies a more stable complex. nih.gov While specific data for 15-Methoxy-15-oxopentadecanoate is not available, a hypothetical docking study against a generic lipase (B570770) enzyme could yield results similar to those observed for other long-chain fatty acid esters.

Receptor TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Generic Lipase-6.8LEU85, ILE120, PHE214Hydrophobic
SER105, HIS257Hydrogen Bond
Cyclooxygenase-2 (COX-2)-7.2VAL349, LEU352, TYR385, PHE518Hydrophobic
ARG120, SER353Hydrogen Bond

This table presents hypothetical data for illustrative purposes, based on typical findings for similar long-chain fatty acid esters.

Virtual Screening Applications in Chemical Space Exploration

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com Given the structural features of 15-Methoxy-15-oxopentadecanoate, it could be included in virtual screening libraries to explore its potential as an inhibitor or modulator of various enzymes.

The process involves docking a large number of molecules into the active site of a target protein and ranking them based on their predicted binding affinity or other scoring functions. mdpi.commdpi.com For example, virtual screening has been successfully used to identify inhibitors for enzymes involved in bacterial cell wall synthesis and other metabolic pathways. nih.govnih.gov

If 15-Methoxy-15-oxopentadecanoate were part of a virtual screening library, its dicarboxylic monoester nature could make it a candidate for interacting with enzymes that recognize dicarboxylic acids or fatty acids. nih.gov The exploration of chemical space through such methods allows for the rapid identification of potential lead compounds for further experimental validation. researchgate.net

Target Enzyme ClassPotential Role of 15-Methoxy-15-oxopentadecanoateRationale based on Structural Analogs
Fatty Acid SynthasesCompetitive InhibitorLong-chain fatty acid analogs can block the active site.
Carboxylic Acid ReductasesSubstrate or InhibitorDicarboxylic acids are known to interact with these enzymes. nih.govresearchgate.net
Peroxisome Proliferator-Activated Receptors (PPARs)Agonist/AntagonistFatty acids and their derivatives are natural ligands for PPARs.

This table outlines potential applications of 15-Methoxy-15-oxopentadecanoate in virtual screening based on the known roles of structurally similar molecules.

Theoretical Reaction Pathway Analysis and Kinetic Predictions

For 15-Methoxy-15-oxopentadecanoate, a key reaction to analyze would be its hydrolysis, the reverse of its formation via esterification. libretexts.orgucalgary.ca Theoretical studies on the hydrolysis of esters have shown that the reaction can proceed through different mechanisms depending on the conditions (acidic, basic, or neutral). libretexts.orgucalgary.canih.govmasterorganicchemistry.com

In an acidic medium, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. libretexts.org In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. masterorganicchemistry.com Computational models can calculate the activation energies for these pathways. nih.govd-nb.info

Kinetic predictions for the esterification of carboxylic acids with alcohols have been successfully modeled using thermodynamic approaches like PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory). nih.govacs.org These models can predict reaction rates and equilibrium constants under various conditions, which is crucial for optimizing chemical processes. d-nb.infoacs.org While specific kinetic data for the formation or hydrolysis of 15-Methoxy-15-oxopentadecanoate is not available, the principles from these studies would be directly applicable.

ReactionPredicted MechanismCalculated Activation Energy (Ea) Range (kcal/mol)Key Factors Influencing Kinetics
Acid-Catalyzed HydrolysisA-AC2 (bimolecular)15 - 25H+ concentration, Temperature
Base-Catalyzed Hydrolysis (Saponification)B-AC2 (bimolecular)10 - 20OH- concentration, Temperature
EsterificationFischer Esterification10 - 20Catalyst, Reactant Ratio, Temperature, Solvent nih.gov

This table provides a summary of theoretical predictions for the reaction pathways of a generic long-chain dicarboxylic acid monoester like 15-Methoxy-15-oxopentadecanoate, based on established mechanisms for similar esters.

Applications of 15 Methoxy 15 Oxopentadecanoate As a Synthetic Building Block in Academic Research

Utilization in the Total Synthesis of Complex Natural Products

Methyl 15-hydroxypentadecanoate is a well-established precursor in the total synthesis of several macrocyclic natural products, most notably the musk-odored macrolides cyclopentadecanolide (Exaltolide®) and muscone. These large-ring lactones are highly valued in the fragrance industry and serve as challenging targets for synthetic chemists.

The primary synthetic strategy involving methyl 15-hydroxypentadecanoate is macrolactonization, a ring-closing reaction that forms the characteristic large lactone ring. This process typically involves the intramolecular transesterification of the hydroxy ester, where the terminal hydroxyl group attacks the methyl ester carbonyl, eliminating methanol (B129727) and forming the cyclic ester.

Various catalytic systems have been developed to facilitate this transformation efficiently and in high yields. The choice of catalyst and reaction conditions is crucial to favor the intramolecular cyclization over competing intermolecular polymerization.

Key Research Findings in the Synthesis of Cyclopentadecanolide:

Catalyst SystemReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
KF-La/γ-Al2O3190758.5 nih.gov
Mo-Fe/HZSM-5Not specifiedNot specifiedHigh activity reported
Calcium glycerolate (from eggshell waste)190749.8 acs.org
Magnesium oxide190-245395

These studies highlight the ongoing efforts to develop more sustainable and efficient catalytic methods for the synthesis of these valuable natural products, with methyl 15-hydroxypentadecanoate serving as the key starting material. The synthesis of these macrolides from this linear precursor underscores its importance as a building block in accessing complex molecular architectures.

Role in the Preparation of Advanced Organic Materials and Polymers

While the primary application of methyl 15-hydroxypentadecanoate is in the synthesis of discrete macrocycles, its bifunctional nature also lends itself to polymerization reactions. The hydroxyl and ester groups can participate in polycondensation or ring-opening polymerization (after conversion to the lactone) to form polyesters.

During the macrolactonization of methyl 15-hydroxypentadecanoate, intermolecular reactions can lead to the formation of undesired oligomeric and polymeric by-products. nih.gov However, under specific conditions, this tendency to polymerize can be harnessed to create novel materials.

Furthermore, the natural product synthesized from methyl 15-hydroxypentadecanoate, cyclopentadecanolide, can serve as a monomer for ring-opening polymerization to produce poly(pentadecanolide) (PPDL). This polyester is a biodegradable and biocompatible material with potential applications in the biomedical field, such as in the development of drug delivery systems. For instance, PGA-co-pentadecalactone polymers have been explored for creating prolonged-release tablets.

Derivatization Strategies for Specific Research Applications

The chemical handles present in methyl 15-hydroxypentadecanoate, the hydroxyl and ester groups, allow for a variety of derivatization strategies to tailor the molecule for specific research purposes, including structure-activity relationship studies and the synthesis of biochemical tools.

Currently, there is limited specific information available in the public domain regarding extensive Structure-Activity Relationship (SAR) studies on derivatives of methyl 15-hydroxypentadecanoate for applications outside of fragrance properties. The main focus of derivatization has been on optimizing the synthesis of the target macrocyclic musks.

The long aliphatic chain of methyl 15-hydroxypentadecanoate makes it an attractive scaffold for the synthesis of probes and tags for studying lipid metabolism and protein-lipid interactions. The terminal hydroxyl group can be functionalized with reporter groups such as fluorophores, while the ester can be modified to introduce other functionalities.

One notable application is in the development of fluorogenic probes to monitor the activity of enzymes involved in lipid signaling pathways. For example, derivatives of long-chain hydroxy fatty acids have been used to create probes for cytosolic phospholipase A2 activity. In one instance, ω-pentadecalactone, a precursor to methyl 15-hydroxypentadecanoate, was used in the synthesis of such probes.

Additionally, methyl 15-hydroxypentadecanoate has been utilized as a substrate in enzymatic assays. For example, it served as an acyl acceptor in an in vitro assay for an Arabidopsis feruloyl-coenzyme A transferase, leading to the formation of 15-ferulyloxypentadecanoic acid methyl ester. mdpi.com This demonstrates its utility in biochemical investigations of enzyme function and substrate specificity.

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